Androgen Receptor (AR) Activation Potency: THG vs. Gestrinone, Trenbolone, and Nandrolone
THG activates the human androgen receptor (AR) with an EC50 of 0.29 nM in a yeast-based bioassay, demonstrating potency comparable to or exceeding that of its close structural and pharmacological analogs [1]. Specifically, THG is 2-fold more potent than its parent compound gestrinone (EC50 0.59 nM) and 2.7-fold more potent than the structurally similar veterinary androgen trenbolone (EC50 0.78 nM). Its potency is comparable to the classical AAS nandrolone (EC50 0.12 nM) [1].
| Evidence Dimension | Androgen receptor transactivation potency |
|---|---|
| Target Compound Data | EC50: 0.29 nM |
| Comparator Or Baseline | Gestrinone: EC50 0.59 nM; Trenbolone: EC50 0.78 nM; Nandrolone: EC50 0.12 nM |
| Quantified Difference | 2.0x more potent than gestrinone; 2.7x more potent than trenbolone |
| Conditions | Yeast-based in vitro bioassay expressing human AR |
Why This Matters
Procurement decisions for AR-mediated studies require understanding that THG's potency profile is distinct from its parent (gestrinone) and structural cousin (trenbolone), making it a non-interchangeable standard for androgenic activity.
- [1] Death, A. K., et al. (2004). 124. Tetrahydrogestrinone (THG) is a potent androgen and progestin. Reproduction, Fertility and Development, 16(Supplement), 124. View Source
